molecular formula C7H6F2O2S B2610431 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid CAS No. 1462248-74-3

2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid

Cat. No.: B2610431
CAS No.: 1462248-74-3
M. Wt: 192.18
InChI Key: DZHIRCMWKBRUDB-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid is an organic compound with the molecular formula C7H6F2O2S and a molecular weight of 192.19 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and a difluoroacetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-methylthiophene-3-carboxylic acid with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoroacetic acid moiety can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. This allows the compound to modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(thiophen-3-yl)acetic acid
  • 2,2-Difluoro-2-(4-methylthiophen-3-yl)acetic acid
  • 2,2-Difluoro-2-(5-ethylthiophen-3-yl)acetic acid

Comparison: Compared to its analogs, 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid is unique due to the presence of the methyl group on the thiophene ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2,2-difluoro-2-(5-methylthiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-4-2-5(3-12-4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHIRCMWKBRUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462248-74-3
Record name 2,2-difluoro-2-(5-methylthiophen-3-yl)acetic acid
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